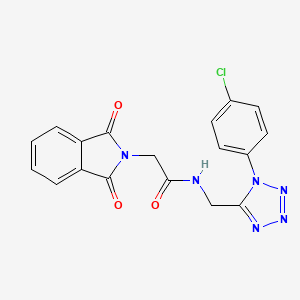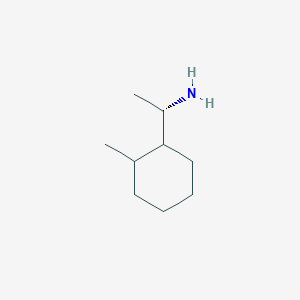
(1S)-1-(2-Methylcyclohexyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-Methylcyclohexyl)ethanamine, also known as 2-Methylamino-1-phenylhexane or DMHA, is a psychoactive stimulant that has gained popularity in the research community due to its potential applications in various fields. DMHA is a derivative of amphetamine and has a similar chemical structure to other stimulants such as ephedrine and pseudoephedrine. In
作用机制
DMHA is believed to work by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to an increase in alertness, focus, and energy. DMHA has also been shown to have an affinity for adrenergic receptors, which are involved in the regulation of blood pressure, heart rate, and other physiological functions.
Biochemical and Physiological Effects:
DMHA has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiration rate. DMHA has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide an energy source for the body during periods of increased activity. DMHA has also been shown to increase the release of certain hormones such as adrenaline and cortisol, which are involved in the body's stress response.
实验室实验的优点和局限性
DMHA has several advantages and limitations for use in laboratory experiments. One advantage is that DMHA has a similar structure and mechanism of action to other stimulants such as ephedrine and pseudoephedrine, which have been extensively studied. DMHA also has a relatively long half-life, which can make it easier to study its effects over a longer period. However, DMHA has several limitations, including its potential for abuse and dependence, which can make it difficult to study in a controlled laboratory setting.
未来方向
There are several future directions for the study of DMHA. One direction is to further explore its potential applications in the treatment of asthma and nasal congestion. Another direction is to study its potential as a cognitive enhancer and to investigate its effects on memory and learning. Additionally, further research is needed to determine the long-term effects of DMHA use and its potential for abuse and dependence.
合成方法
DMHA can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylpentane with sodium cyanide to form 2-methylpentanenitrile. The nitrile is then reduced using lithium aluminum hydride to form 2-methylpentanamine, which is subsequently reacted with benzaldehyde to form DMHA.
科学研究应用
DMHA has been studied for its potential applications in various fields, including pharmaceuticals, sports nutrition, and cognitive enhancement. DMHA has been shown to have a similar structure and mechanism of action to other stimulants such as ephedrine and pseudoephedrine, which have been used in the treatment of asthma and nasal congestion. DMHA has also been studied for its potential use as a cognitive enhancer due to its ability to increase focus and alertness.
属性
IUPAC Name |
(1S)-1-(2-methylcyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXVEVQBRCEKX-MGURRDGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)
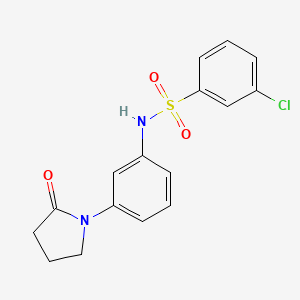
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
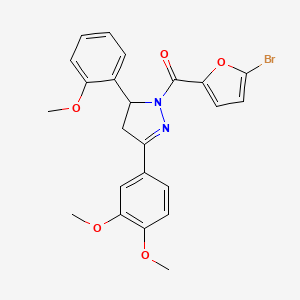
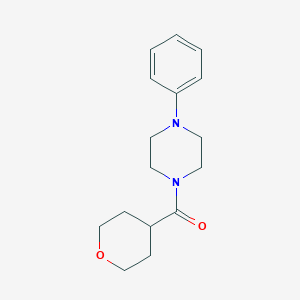

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
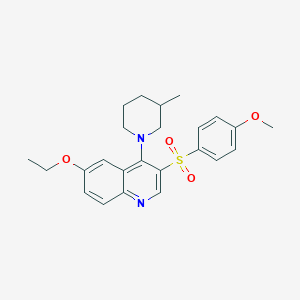
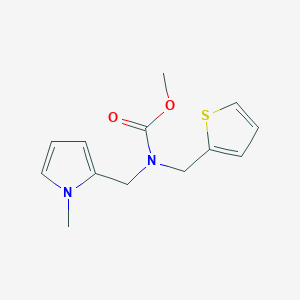
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)

